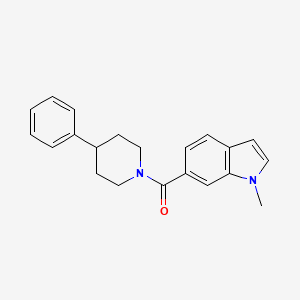![molecular formula C19H20FN3O3 B10982713 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B10982713.png)
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone is a complex organic compound that features multiple functional groups, including oxazole, benzoxazole, and piperidine. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone likely involves multiple steps, including the formation of the oxazole and benzoxazole rings, followed by their coupling with the piperidine moiety. Typical reaction conditions might include:
Formation of Oxazole Ring: This can be achieved through cyclization reactions involving nitriles and aldehydes.
Formation of Benzoxazole Ring: This can be synthesized via condensation reactions involving o-aminophenols and carboxylic acids or their derivatives.
Coupling Reactions: The final coupling of the oxazole and benzoxazole rings with the piperidine moiety might involve nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl groups on the oxazole ring.
Reduction: Reduction reactions might target the oxazole or benzoxazole rings, potentially leading to ring opening or hydrogenation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the fluorine atom on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents might include lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) can be used.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound might be investigated for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, it could be used in the development of new materials, such as polymers or coatings, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(6-chloro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone: Similar structure but with a chlorine atom instead of fluorine.
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(6-methyl-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone might confer unique properties, such as increased lipophilicity, metabolic stability, or specific interactions with biological targets.
Properties
Molecular Formula |
C19H20FN3O3 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C19H20FN3O3/c1-11-16(12(2)25-21-11)10-18(24)23-7-5-13(6-8-23)19-15-4-3-14(20)9-17(15)26-22-19/h3-4,9,13H,5-8,10H2,1-2H3 |
InChI Key |
HDCZCMTYJCZHRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)C3=NOC4=C3C=CC(=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methoxybenzyl)amino]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B10982642.png)
![N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10982649.png)
![[4-methyl-3-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone](/img/structure/B10982663.png)

![4-[(7-chloro-1-benzothiophen-2-yl)carbonyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide](/img/structure/B10982675.png)
![N-(2-chlorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10982686.png)

![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B10982698.png)
![{1-[({[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B10982706.png)
![N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B10982708.png)
![4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]quinoline-3-carboxamide](/img/structure/B10982709.png)

![2-bromo-N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]benzamide](/img/structure/B10982718.png)
![(4-Hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B10982726.png)
